Thermal Cracking-to-Isomerization Ratio: cis-1,2-Diphenylcyclobutane Versus Its trans Isomer at 190–210 °C
When heated at 190–210 °C in tetrachloroethylene, cis-1,2-diphenylcyclobutane undergoes two competing first-order processes: cycloreversion to styrene (cracking) and geometric isomerization to the trans isomer. The ratio of cracking to isomerization is 2.0 ± 0.3, with rate constants k_crack = 5.5 ± 0.4 × 10⁻⁵ s⁻¹ and k_isom = 2.4 ± 0.1 × 10⁻⁵ s⁻¹ at 200 °C [1]. Arrhenius analysis across three temperatures yields Ea(cracking) = 35.8 kcal/mol (log A = 12.8) and Ea(isomerization) = 35.6 kcal/mol (log A = 12.9), indicating a shared diradical intermediate [1]. Critically, the trans isomer is stable under these identical conditions; clean first-order decomposition of trans-1,2-diphenylcyclobutane occurs only at 230 °C (k = 3.7 ± 0.3 × 10⁻⁵ s⁻¹), producing styrene exclusively with no detectable cis isomer formation [1]. This differential thermal stability provides a direct experimental probe for distinguishing cis-versus-trans stereochemistry and for studying diradical partitioning dynamics.
| Evidence Dimension | Thermal cracking-to-isomerization ratio and kinetic stability |
|---|---|
| Target Compound Data | cis-1,2-DPCB: cracking/isomerization ratio = 2.0 ± 0.3; k_crack = 5.5 ± 0.4 × 10⁻⁵ s⁻¹ (200 °C); Ea(crack) = 35.8 kcal/mol; Ea(isom) = 35.6 kcal/mol |
| Comparator Or Baseline | trans-1,2-DPCB: stable at 190–210 °C (no reaction); decomposes at 230 °C with k = 3.7 ± 0.3 × 10⁻⁵ s⁻¹, giving only styrene |
| Quantified Difference | cis isomer decomposes at ~200 °C with 67% cracking / 33% isomerization; trans isomer requires ~230 °C and cracks exclusively (no isomerization observed) |
| Conditions | 0.02 M solutions in tetrachloroethylene; reactions monitored by NMR; first-order kinetics confirmed; solvent polarity independence verified with nitrobenzene |
Why This Matters
For researchers studying thermal degradation of polystyrene or cyclobutane mechanochemistry, the cis isomer provides a defined diradical intermediate source at accessible temperatures, whereas the trans isomer serves as a thermally inert stereochemical control.
- [1] Jones, G., II; Chow, V. L. Geometric Isomerization and Cycloreversion in 1,2-Diphenylcyclobutane. Photochemical vs. Thermal Activation. J. Org. Chem. 1974, 39 (10), 1447–1448. View Source
